molecular formula C8H18O<br>C7H15CH2OH<br>C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B128184 6-Methyl-1-heptanol CAS No. 1653-40-3

6-Methyl-1-heptanol

Cat. No.: B128184
CAS No.: 1653-40-3
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

6-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use as a flavor and fragrance agent due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1-heptanol can be synthesized through various methods. One common synthetic route involves the reduction of 6-methyl-1-heptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 6-methyl-1-heptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the aldehyde group (-CHO) to an alcohol group (-OH), yielding this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 6-methyl-1-heptanal or 6-methylheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 6-methylheptane using strong reducing agents.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 6-Methyl-1-heptanal, 6-Methylheptanoic acid.

    Reduction: 6-Methylheptane.

    Substitution: 6-Methyl-1-chloroheptane.

Scientific Research Applications

Industrial Applications

Solvent and Chemical Intermediate

6-Methyl-1-heptanol is widely used as a solvent in the formulation of cutting and lubricating oils, hydraulic fluids, and other industrial chemicals. Its properties allow it to dissolve a wide range of substances, making it valuable in manufacturing processes .

Flavoring Agent

The compound is also utilized as a flavoring agent due to its pleasant odor profile. It is found in various food products where it contributes to the overall flavor complexity. Research indicates that it can be derived from natural sources, enhancing its appeal in the food industry .

Biological Applications

Pheromone Research

Recent studies have identified this compound as a potential pheromone component in rodents. Specifically, it has been shown to bind with proteins in the preputial gland of male field rats, suggesting its role in signaling and communication among these animals . This discovery opens avenues for pest control strategies that exploit pheromonal communication.

Antifungal Properties

Research has highlighted the antifungal potential of related compounds like 6-methyl-2-heptanone, which shares structural similarities with this compound. These studies indicate that such compounds may inhibit fungal growth effectively, presenting opportunities for agricultural applications in disease control .

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Chemical Synthesis Used as a solvent and intermediate in chemical productionEffective solvent properties enhance product yield
Flavoring Contributes to flavor profiles in food productsNatural source-derived flavoring enhances marketability
Pheromone Studies Identified as a potential pheromone in rodentsBinding to α 2u-globulin suggests role in male signaling
Antifungal Research Potential use in controlling plant diseasesRelated compounds show significant inhibition of fungal growth

Mechanism of Action

The mechanism of action of 6-Methyl-1-heptanol involves its interaction with biological membranes and proteins. As an alcohol, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific protein targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

    1-Heptanol: A straight-chain alcohol with similar properties but lacks the methyl group at the sixth position.

    2-Heptanol: An isomer with the hydroxyl group at the second carbon, differing in its physical and chemical properties.

    3-Heptanol: Another isomer with the hydroxyl group at the third carbon.

Uniqueness of 6-Methyl-1-heptanol: this compound is unique due to the presence of a methyl group at the sixth position, which influences its boiling point, solubility, and reactivity compared to its straight-chain and other isomeric counterparts .

Biological Activity

6-Methyl-1-heptanol, a branched-chain alcohol with the molecular formula C8_8H18_{18}O, is notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology, agriculture, and environmental science. Its potential applications range from antimicrobial properties to its role as a catalyst in industrial processes.

  • Molecular Weight : 130.23 g/mol
  • CAS Number : 1653-40-3
  • Chemical Structure : A branched alcohol with a methyl group at the sixth carbon of the heptanol chain.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential therapeutic effects. Below are detailed findings from various studies highlighting its biological significance.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial formulations.

Table 1: Summary of Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against plant pathogens. For instance, studies have reported its efficacy against Alternaria solani, a common fungal pathogen affecting crops.

Case Study: Inhibition of Alternaria solani

A study investigated the impact of this compound on the mycelial growth and conidial germination of A. solani. The results indicated:

  • EC50 Value : The effective concentration required to inhibit 50% of fungal growth was determined.
  • Mechanism of Action : Electron microscopy revealed that exposure led to structural damage in hyphal cells and disrupted cellular integrity by affecting ATP release and gene expression related to sporulation.

The mechanisms underlying the biological activity of this compound involve:

  • Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to leakage of cellular contents.
  • Gene Expression Modulation : It down-regulates genes associated with pathogenicity in fungi, thereby reducing their virulence.

Applications in Agriculture

Due to its antimicrobial and antifungal properties, this compound is being explored as a natural pesticide alternative. Its ability to control plant pathogens without harmful chemicals presents an eco-friendly option for sustainable agriculture.

Chemical Reactions Analysis

Oxidation Reactions

6-Methyl-1-heptanol undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.

Reaction Type Conditions Product Yield/Notes
Mild Oxidation Pyridinium chlorochromate (PCC)6-Methylheptanal (C₈H₁₆O)Selective oxidation to the aldehyde without over-oxidation.
Strong Oxidation KMnO₄/H₂SO₄ or CrO₃6-Methylheptanoic acid (C₈H₁₆O₂)Complete oxidation to the carboxylic acid; requires acidic conditions.

Key Findings :

  • Oxidation pathways are influenced by the primary alcohol’s position and steric effects from the methyl group.

  • Over-oxidation to the carboxylic acid is common with strong oxidizing agents like KMnO₄.

Esterification

The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters.

Reagent Conditions Product Application
Acetic Acid H₂SO₄ (catalytic)6-Methylheptyl acetate (C₁₀H₂₀O₂)Fragrance industry (fruity notes).
Acetyl Chloride Room temperature6-Methylheptyl acetateHigh yields due to reactivity of acyl chlorides.

Mechanism :

  • Acid-catalyzed nucleophilic acyl substitution.

Substitution Reactions

The hydroxyl group can be replaced by halogens or other leaving groups.

Reagent Conditions Product Notes
Thionyl Chloride (SOCl₂) Reflux in ether6-Methyl-1-heptyl chloride (C₈H₁₇Cl)Produces HCl gas as a byproduct.
HBr (48%) H₂SO₄ catalyst, Δ6-Methyl-1-heptyl bromide (C₈H₁₇Br)Follows Sₙ2 mechanism due to primary alcohol structure.

Industrial Relevance :

  • Alkyl halides derived from this compound serve as intermediates in surfactant synthesis.

Dehydration to Alkenes

Acid-catalyzed dehydration produces alkenes via β-elimination.

Catalyst Conditions Major Product Byproducts
H₃PO₄ 160–180°C6-Methyl-1-heptene (C₈H₁₆)Diethyl ether (trace amounts).

Regioselectivity :

  • Follows Zaitsev’s rule, favoring the more substituted alkene (e.g., 6-methyl-1-heptene over terminal alkenes).

Reduction Reactions

While this compound itself is an alcohol, its precursors (e.g., aldehydes) are often reduced to form it.

Substrate Reducing Agent Product Yield
6-Methylheptanal NaBH₄ in ethanolThis compound>90%.
6-Methylheptanoic Acid LiAlH₄ in etherThis compoundRequires anhydrous conditions.

Industrial Synthesis :

  • Catalytic hydrogenation of aldehydes over Pd/C is a scalable method.

Complexation and Biological Interactions

This compound interacts with biological systems as a semiochemical.

Interaction System Role Reference
Pheromone Binding Rodent preputial glandsBinds to α2u-globulin pheromone carriers
Antimicrobial Activity In vitro assaysInhibits bacterial growth at 0.3–0.5 mg/mL

Mechanistic Insight :

  • Disrupts microbial cell membranes, leading to ATP leakage .

Reaction Conditions and Outcomes

Reaction TypeReagent/ConditionsProductYield/Selectivity
Oxidation (Mild)PCC6-Methylheptanal>85%
Oxidation (Strong)KMnO₄/H₂SO₄6-Methylheptanoic acid>90%
EsterificationAcetic Acid/H₂SO₄6-Methylheptyl acetate~80%
DehydrationH₃PO₄/Δ6-Methyl-1-heptene~75%

Key Research Findings

  • Catalyst Recycling : Industrial processes using glycerol-based catalysts (e.g., NaOH in glycerol) enable efficient recycling of the catalyst phase, minimizing waste .

  • Byproduct Suppression : Using glycerol instead of water in condensation reactions reduces MIBK (methyl isobutyl ketone) formation by >60% .

  • Biological Activity : Demonstrates antimicrobial effects against Staphylococcus aureus (MIC = 0.3 mg/mL).

Q & A

Basic Research Questions

Q. How can 6-methyl-1-heptanol be unambiguously identified in a laboratory setting?

  • Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm retention time and fragmentation patterns. Compare retention indices (RI) against known standards (polar columns, temperature ramps) . Validate structural identity via IR spectroscopy to detect characteristic hydroxyl (O-H) and C-O stretching vibrations (~3300 cm⁻¹ and ~1050 cm⁻¹, respectively) . Cross-reference with IUPAC Standard InChIKey (BWDBEAQIHAEVLV-UHFFFAOYSA-N) and CAS Registry Number (1653-40-3) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store at 2–8°C (refrigerated) to minimize degradation . Handle in a fume hood to avoid inhalation (H333 hazard) and skin contact (H313 hazard). Use nitrile gloves and safety goggles during experiments . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors to prevent environmental contamination .

Q. What synthetic routes are available for this compound?

  • Methodological Answer : A two-step synthesis involves (1) nitrile formation via substitution of 5-methyl-1-bromohexane with NaCN, followed by (2) hydrolysis of the nitrile to 6-methylheptanoic acid using HCl, and subsequent reduction with LiAlH₄ to yield this compound . Purity intermediates via distillation (boiling point: 187°C) and confirm yields by GC .

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?

  • Methodological Answer : Use static vapor pressure measurements across a temperature range (354–445 K) to calculate ΔvapH via the Clausius-Clapeyron equation. Reported values (55.2 kJ/mol at 369 K) align with NIST-referenced data . Validate with differential scanning calorimetry (DSC) for phase change transitions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in GC retention times when analyzing this compound derivatives?

  • Methodological Answer : Calibrate GC systems with internal standards (e.g., n-alkanes) to normalize retention indices. For diol derivatives (e.g., 6-methyl-1,2-heptanediol), optimize column polarity and temperature gradients to separate co-eluting peaks. Cross-validate with nuclear magnetic resonance (NMR) to confirm structural assignments .

Q. What experimental strategies optimize the quantification of trace this compound in biological matrices (e.g., rodent secretions)?

  • Methodological Answer : Employ headspace solid-phase microextraction (HS-SPME) paired with GC-MS to isolate volatile compounds from glandular secretions. Use selective ion monitoring (SIM) for m/z 130.23 (molecular ion) to enhance sensitivity. Spike samples with deuterated internal standards (e.g., d₃-6-methyl-1-heptanol) for isotope dilution quantification .

Q. How does this compound’s logP value (2.72) influence its environmental persistence, and what analytical methods assess its ecotoxicity?

  • Methodological Answer : The moderate logP suggests moderate hydrophobicity, requiring OECD 301F biodegradability testing in activated sludge. For aquatic toxicity, conduct Daphnia magna acute immobilization assays (OECD 202). Monitor bioaccumulation potential via bioconcentration factor (BCF) modeling using EPI Suite .

Q. What role does this compound play in plant volatile organic compound (VOC) profiles, and how can exogenous treatments alter its biosynthesis?

  • Methodological Answer : In tomato fruits, this compound is a flavor-related VOC. Exogenous 5-aminolevulinic acid (ALA) at 200 mg/L suppresses its synthesis (0.41 → 0.21 μg/g), likely via competitive inhibition of fatty acid pathways. Quantify using dynamic headspace-GC with flame ionization detection (FID) and validate with tandem MS .

Q. How can researchers address conflicting data on the compound’s pKa (15.20 ± 0.10) in non-aqueous systems?

  • Methodological Answer : Perform potentiometric titrations in aprotic solvents (e.g., DMSO) using a glass electrode calibrated with quinhydrone. Compare with computational predictions (e.g., COSMO-RS) to reconcile experimental and theoretical values .

Q. Experimental Design & Data Analysis

Q. What controls are essential when studying this compound’s role in chemical communication in rodents?

  • Methodological Answer : Include sham-operated animals to control for surgical stress. Use gas chromatography-olfactometry (GC-O) to correlate peak retention times with behavioral responses (e.g., scent-marking). Normalize metabolite levels to urinary creatinine to account for dilution effects .

Q. How should researchers design dose-response studies to evaluate this compound’s phytotoxic effects?

  • Methodological Answer : Apply foliar sprays at logarithmic concentrations (1–1000 μM) on model plants (e.g., Arabidopsis). Measure chlorophyll fluorescence (Fv/Fm) and reactive oxygen species (ROS) via DCFH-DA staining. Use ANOVA with Tukey’s post-hoc test to identify significant thresholds .

Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
Record name ISOOCTYL ALCOHOL
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DSSTOX Substance ID

DTXSID50872375
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Synthesis routes and methods I

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isobutylmagnesium Bromide
6-Methyl-1-heptanol
Isopentylmagnesium bromide
6-Methyl-1-heptanol
Reactant of Route 5
6-Methyl-1-heptanol

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